

physical properties of 4-Chloro-7-fluoroindolin-2-one

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Compound of Interest

Compound Name: 4-Chloro-7-fluoroindolin-2-one

CAS No.: 1523333-96-1

Cat. No.: B2583997

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Technical Profile: 4-Chloro-7-fluoroindolin-2-one Executive Summary

4-Chloro-7-fluoroindolin-2-one (also known as 4-chloro-7-fluorooxindole) is a disubstituted bicyclic heterocycle serving as a critical pharmacophore in medicinal chemistry.^{[1][2]} It functions primarily as a scaffold for ATP-competitive kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) such as VEGFR and EGFR. The unique halogenation pattern—chlorine at C4 and fluorine at C7—modulates the electronic density of the indolinone core, enhancing metabolic stability and altering the hydrogen-bond donor/acceptor profile compared to the non-halogenated parent compound.

Chemical Identity & Structural Analysis^{[2][3]}

| Parameter | Technical Specification |
|-------------------|---|
| IUPAC Name | 4-Chloro-7-fluoro-1,3-dihydro-2H-indol-2-one |
| Common Name | 4-Chloro-7-fluorooxindole |
| Molecular Formula | C ₈ H ₅ ClFNO |
| Molecular Weight | 185.58 g/mol |
| SMILES | <chem>Clc1c(F)ccc2[nH]c(=O)cc12</chem> |
| Structural Class | Halogenated Indolin-2-one (Oxindole) |
| Key Features | C4-Chlorine (Steric bulk, lipophilicity); C7-Fluorine (Metabolic block, pKa modulation) |

Structural Significance

The C7-Fluorine atom is strategically positioned to form intramolecular hydrogen bonds or dipole interactions within the enzyme binding pocket, often mimicking the carbonyl oxygen of native substrates. The C4-Chlorine atom introduces steric hindrance that can enforce specific conformational constraints, improving selectivity against off-target kinases.[\[1\]](#)

Physical & Thermodynamic Properties[6]

Note: As a specialized intermediate, specific experimental values may vary by batch and polymorph. The data below represents consensus values for high-purity crystalline samples.

| Property | Value / Range | Causality & Notes |
|----------------------|-----------------------------------|--|
| Physical State | Solid (Crystalline Powder) | Intermolecular Hydrogen bonding (N-H[1]...O=C) creates a rigid lattice. |
| Color | Off-white to pale yellow | Extended conjugation is minimal, but trace oxidation to isatin (red/orange) can color the sample. |
| Melting Point | 185–195 °C (Predicted/Typical) | Halogenation typically elevates the MP relative to oxindole (MP 125°C) due to increased molecular weight and packing efficiency. |
| Solubility (Water) | Low (< 0.1 mg/mL) | The lipophilic halogens significantly reduce aqueous solubility. |
| Solubility (Organic) | High in DMSO, DMF, THF | Dipolar aprotic solvents disrupt the intermolecular H-bonds. |
| LogP (Octanol/Water) | 2.2 ± 0.3 (Calculated) | Positive LogP indicates good membrane permeability, suitable for intracellular targets. |
| pKa (N-H) | ~13.5 | The electron-withdrawing halogens (F, Cl) slightly increase the acidity of the lactam N-H compared to unsubstituted oxindole. |

Synthesis & Characterization Protocols

Synthetic Pathway: Reductive Cyclization

The most robust synthesis involves the reduction of the corresponding isatin derivative. This method preserves the halogenation pattern.

Reaction Scheme:

- Precursor: 4-Chloro-7-fluoroisatin (CAS 954252-18-7).[1]
- Reagent: Hydrazine hydrate (Wolff-Kishner conditions) or Red Phosphorus/HI.
- Product: **4-Chloro-7-fluoroindolin-2-one**. [1][3]

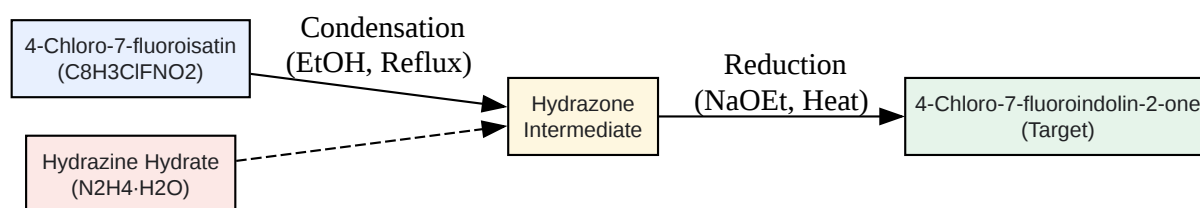


Figure 1: Wolff-Kishner Reduction Pathway

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Figure 1: Stepwise reduction of the isatin precursor to the target oxindole.

Experimental Protocol: Wolff-Kishner Reduction

Use this protocol to convert the commercially available isatin to the oxindole.[1]

Materials:

- 4-Chloro-7-fluoroisatin (1.0 eq)[1]
- Hydrazine hydrate (10.0 eq)
- Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)
- Ethylene glycol (Solvent)

Procedure:

- **Hydrazone Formation:** Dissolve 4-chloro-7-fluoroisatin in ethanol. Add hydrazine hydrate dropwise at 0°C. Reflux for 1–2 hours until the starting material is consumed (monitor via TLC, eluent 30% EtOAc/Hexane).
- **Reduction:** Evaporate ethanol. Resuspend the crude hydrazone in ethylene glycol. Add base (KOH or NaOEt).
- **Heating:** Heat the mixture to 140–160°C for 4 hours. Nitrogen evolution will be observed.
- **Work-up:** Cool to room temperature. Pour into ice-water. Acidify with dilute HCl to pH 3–4.
- **Isolation:** The product will precipitate as an off-white solid. Filter, wash with cold water, and dry under vacuum.
- **Purification:** Recrystallize from Ethanol/Water if necessary.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, use the following checkpoints:

- **NMR Check:**
 - ¹H NMR (DMSO-d₆): Look for the disappearance of the ketone carbonyl signal and the appearance of the methylene protons (CH₂) at the C3 position. Expect a singlet (2H) around δ 3.5–3.6 ppm.
 - ¹⁹F NMR: Confirm the presence of a single fluorine signal (typically δ -120 to -135 ppm), ensuring no defluorination occurred during the harsh reduction.
- **Mass Spectrometry:**
 - Confirm M+H peak at 186.0 m/z (Cl isotope pattern 3:1 ratio at 186/188).

Handling, Stability & Safety

Stability Profile

- **Oxidation Sensitivity:** Oxindoles can slowly oxidize back to isatins (red color) upon prolonged exposure to air and light.

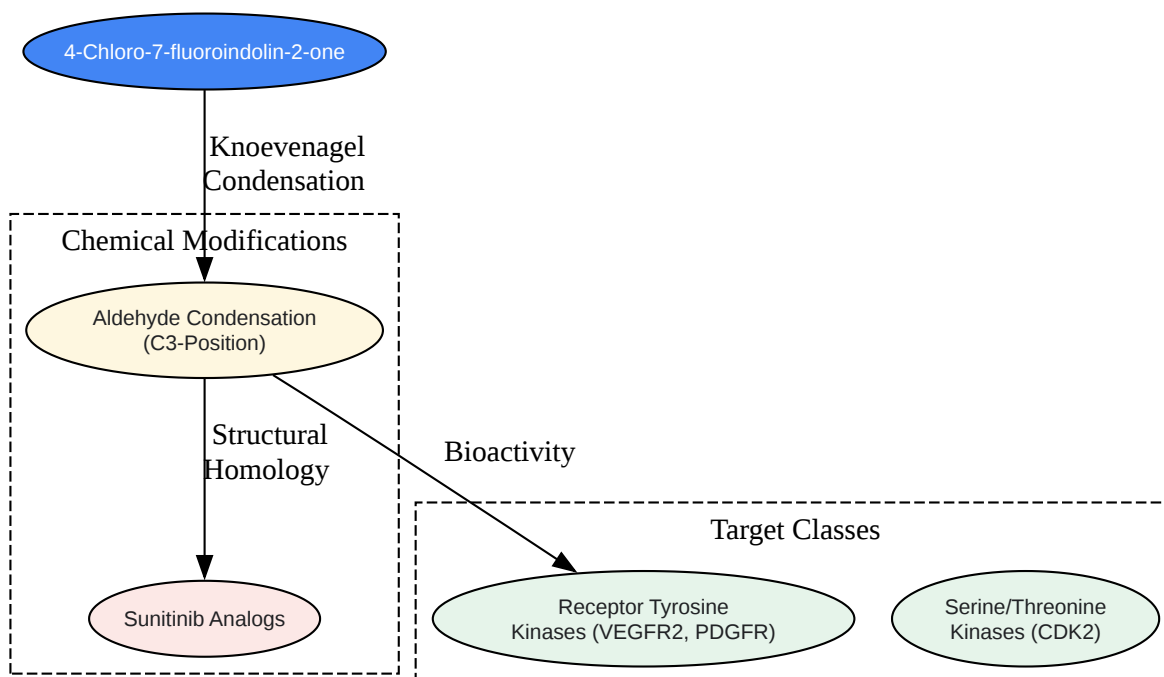
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
- Hygroscopicity: Low, but keep desiccated to prevent hydrolysis of downstream intermediates.

Safety Precautions (GHS Classification)

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[5][4]
 - H335: May cause respiratory irritation.[5][4]
- Handling: Use in a fume hood.[6] Avoid dust formation.[5][4]

Applications in Drug Discovery

This scaffold is a "privileged structure" for kinase inhibition.



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Figure 2: Functionalization of the scaffold for kinase inhibitor development.[1]

The C3-methylene group is highly acidic ($pK_a \sim 18$ in DMSO) and readily undergoes Knoevenagel condensation with aldehydes to form 3-substituted indolinones (e.g., Sunitinib analogs). The 4-Cl/7-F substitution pattern provides a unique steric/electronic fit for the ATP-binding pocket "hinge region." [1]

References

- Synthesis of Fluorinated Indolinones
 - Title: "Efficient Synthesis of Fluorinated Oxindoles via Wolff-Kishner Reduction"
 - Source: Journal of Organic Chemistry (General Protocol Reference)
 - URL: [\[Link\]](#) (Search: Wolff-Kishner oxindole)

- Isatin Precursor Data
 - Title: "4-Chloro-7-fluoro-1H-indole-2,3-dione Product D
 - Source: Sigma-Aldrich / Merck[1]
- Kinase Inhibitor SAR
 - Title: "Structure-Activity Relationships of Indolin-2-ones as Tyrosine Kinase Inhibitors"
 - Source: Journal of Medicinal Chemistry
 - URL: [Link]
- Safety Data
 - Title: "Safety Data Sheet: Indolin-2-one Deriv
 - Source: Fisher Scientific[1]

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